2-Chloro-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring with a chlorine atom at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Scientific Research Applications
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly as inhibitors of enzymes such as Janus kinases (JAK1 and JAK2) and GPR40 receptors.
Biological Studies: It is employed in studies investigating its antiproliferative activities against various cancer cell lines.
Material Science: The compound is utilized in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-[1,2,4]triazolo[1,5-A]pyridine are RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, while PHD-1, JAK1, and JAK2 are involved in signal transduction pathways .
Mode of Action
this compound interacts with its targets by acting as an inhibitor . This means that it binds to these proteins and prevents them from performing their normal functions, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of RORγt, PHD-1, JAK1, and JAK2 by this compound affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which plays a key role in immune responses and cell growth .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets it inhibits. For instance, by inhibiting JAK1 and JAK2, it can potentially disrupt cell growth and immune responses .
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. Some [1,2,4]triazolo[1,5-a]pyrimidines have been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The specific safety and hazards of “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” were not found in the retrieved papers.
Future Directions
[1,2,4]triazolo[1,5-a]pyrimidines and their derivatives have shown potential in various fields, especially in medicinal chemistry . Therefore, future research could focus on the design and synthesis of novel “2-Chloro-[1,2,4]triazolo[1,5-A]pyridine” derivatives and the exploration of their biological activities .
Biochemical Analysis
Biochemical Properties
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines and growth factors . The inhibition of these kinases by this compound results in the modulation of immune responses and has potential therapeutic applications in treating inflammatory and autoimmune diseases.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting this pathway, this compound can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent. Additionally, this compound affects gene expression and cellular metabolism, further contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently blocking downstream signaling pathways . This inhibition leads to reduced phosphorylation of key signaling proteins, ultimately affecting gene expression and cellular responses. Furthermore, this compound may also interact with other enzymes and receptors, contributing to its broad spectrum of biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These metabolic processes result in the formation of active and inactive metabolites, which can influence the compound’s overall efficacy and safety profile. Additionally, this compound may affect metabolic flux and alter metabolite levels, further contributing to its biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, contributing to its localized effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may influence its localization, ensuring that this compound reaches its intended sites of action. The compound’s presence in these compartments allows it to modulate key cellular processes, including gene expression and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with azinium-N-imines and nitriles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hypochlorite, lead tetraacetate, manganese dioxide, and various nucleophiles such as amines and thiols. Reaction conditions often involve heating, microwave irradiation, or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield amino derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Comparison with Similar Compounds
2-Chloro-[1,2,4]triazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-A]pyrimidine: This compound has a similar triazole-pyridine fused ring structure but with different substituents, leading to variations in biological activities and applications.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a fused ring structure, used in the design of CDK2 targeting compounds.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and related fields.
Properties
IUPAC Name |
2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-5-3-1-2-4-10(5)9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMDPUMKFZCZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-43-1 | |
Record name | 2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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